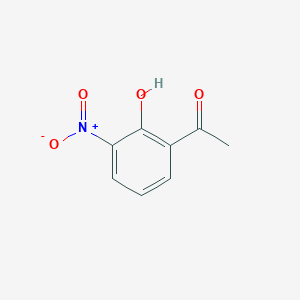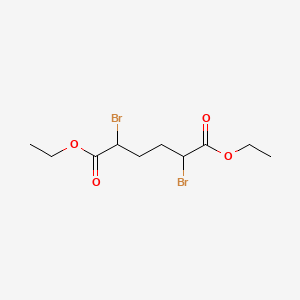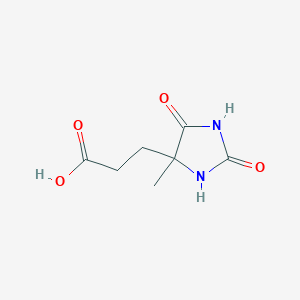
1-(2-Hydroxy-3-nitrophenyl)ethanone
Vue d'ensemble
Description
The compound 1-(2-Hydroxy-3-nitrophenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss 1-(2-Hydroxy-3-nitrophenyl)ethanone, it does include information on closely related compounds which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 1-nitro-2-(p-hydroxyphenyl)[2-3H1]ethane, a compound with a similar nitro and hydroxyphenyl functional group, was achieved through the condensation of p-hydroxybenzaldehyde with nitromethane, followed by selective reduction . Another related compound, 1-(2-hydroxyphenyl)-2-nitroethanone, was used as a precursor in the synthesis of a pyrimidinone derivative, indicating its utility in the construction of more complex molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Hydroxy-3-nitrophenyl)ethanone has been elucidated using techniques such as X-ray diffraction. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into the intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule . The crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone revealed the presence of strong intramolecular hydrogen bonding and the influence of π-π interactions on molecular packing .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their use as intermediates in various chemical reactions. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been used as photoremovable protecting groups for carboxylic acids, showcasing their potential in photochemical applications . The synthesis of Schiff base ligands from 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone derivatives demonstrates their ability to form complexes with transition metals, which is important for electrochemical studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic and analytical techniques. The crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single crystal XRD, and its properties were further analyzed using DFT computational methods, providing a comprehensive understanding of its geometry and electronic structure . Similarly, the crystal and molecular structure of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one was confirmed by X-ray diffraction studies, revealing its crystalline parameters and conformation .
Applications De Recherche Scientifique
Charge Density Analysis
1-(2-Hydroxy-3-nitrophenyl)ethanone has been the subject of research in charge density analysis. A study by Hibbs, Overgaard, and Piltz (2003) used high-resolution X-ray and neutron diffraction data to determine the total experimental charge density in a related compound, 1-(2-hydroxy-5-nitrophenyl)ethanone. Their work revealed intricate details of intra- and intermolecular bonding, including the extent of pi-delocalization (Hibbs, Overgaard, & Piltz, 2003).
Phase Equilibrium and Phase Diagrams
Research on phase equilibrium and ternary phase diagrams of similar compounds, like 1-(3-nitrophenyl)ethanone, has been conducted to understand their solubility and crystallization behaviors in various solvents. Li et al. (2019) found that the crystallization region of these compounds was consistent across different temperatures (Li et al., 2019).
Antibacterial Activity
Parekh and Desai (2006) explored the antibacterial activity of thiosemicarbazones synthesized from a derivative of 1-(2-hydroxy-3-nitrophenyl)ethanone. They evaluated its efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing appreciable activity (Parekh & Desai, 2006).
Synthesis of Novel Compounds
Androsov et al. (2010) discussed the synthesis of aminobenzo[b]thiophenes using a compound closely related to 1-(2-hydroxy-3-nitrophenyl)ethanone. Their study provided a convenient approach for synthesizing these novel compounds (Androsov et al., 2010).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGSPSZLMKODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296838 | |
| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-nitrophenyl)ethanone | |
CAS RN |
28177-69-7 | |
| Record name | 2′-Hydroxy-3′-nitroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28177-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxy-3-nitrophenyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)
